molecular formula C18H18N2O4 B2824894 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921838-30-4

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No. B2824894
CAS RN: 921838-30-4
M. Wt: 326.352
InChI Key: PCKZIMYJEPPJTM-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as MPMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Properties

A study by Debnath and Ganguly (2015) synthesized derivatives similar to the compound , evaluating them as antimicrobial agents. They found that some synthesized compounds, including those with structural similarities to 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, displayed promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests potential applications of the compound in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anticonvulsant Activities

The structural framework of 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is related to compounds studied for their potential anticonvulsant properties. Camerman et al. (2005) explored the crystal structure of similar acetamide derivatives, identifying features likely responsible for anticonvulsant activities. These insights could guide the design of new therapeutics for epilepsy and related disorders (Camerman et al., 2005).

Hypoglycemic Activity

Nikaljea, Choudharia, and Une (2012) synthesized and evaluated novel acetamide derivatives for their hypoglycemic activity in an animal model. Their work highlights the potential of structurally related compounds in managing diabetes through significant hypoglycemic effects, suggesting that 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide could also be explored in this context (Nikaljea, Choudharia, & Une, 2012).

Structural and Fluorescent Properties

Karmakar, Sarma, and Baruah (2007) studied the structural aspects and properties of amide containing isoquinoline derivatives, focusing on their interaction with various acids and hydroxy compounds. Their findings on the structural versatility and fluorescent properties could inform further research into similar compounds like 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, particularly in the development of fluorescent probes or materials science applications (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-14-8-7-13(9-12(14)10-18(20)22)19-17(21)11-24-16-6-4-3-5-15(16)23-2/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKZIMYJEPPJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

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